4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl

Description

Systematic Nomenclature and Structural Identification

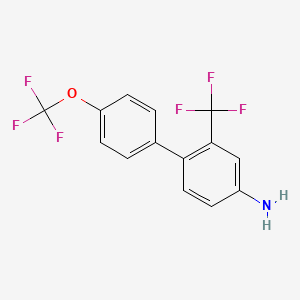

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is systematically identified through its Chemical Abstracts Service number 875774-78-0, establishing its unique chemical identity within international databases. The compound exhibits a molecular formula of C14H9F6NO with a corresponding molecular weight of 321.22 grams per mole, indicating the presence of six fluorine atoms distributed across two distinct functional groups. The structural framework consists of a biphenyl core system featuring two phenyl rings connected through a single carbon-carbon bond, with specific substitution patterns that define its chemical behavior and potential applications.

The systematic nomenclature reflects the precise positioning of functional groups within the biphenyl structure. The primary phenyl ring contains an amino group (-NH2) at the 4-position and a trifluoromethyl group (-CF3) at the 2-position, while the secondary phenyl ring bears a trifluoromethoxy group (-OCF3) at the 4'-position. This substitution pattern creates a highly fluorinated aromatic system with both electron-withdrawing and electron-donating characteristics, contributing to the compound's distinctive chemical properties. The presence of the amino group introduces nucleophilic character, while the fluorinated substituents provide strong electron-withdrawing effects that significantly influence the compound's reactivity profile and biological activity.

The three-dimensional structure of this compound demonstrates significant steric and electronic interactions between the fluorinated substituents and the biphenyl backbone. The trifluoromethyl group at the 2-position creates notable steric hindrance that can influence the rotational barrier around the biphenyl bond, potentially affecting the compound's conformational flexibility and biological binding characteristics. Meanwhile, the trifluoromethoxy group at the 4'-position contributes additional lipophilic character while maintaining strong electron-withdrawing properties that can enhance metabolic stability and membrane permeability in biological systems.

Historical Context in Fluorinated Biphenyl Research

The development of fluorinated biphenyl compounds represents a significant evolution in organofluorine chemistry, building upon foundational work that began in the nineteenth century. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of halogen atoms by fluoride in 1862, establishing fundamental principles that would later influence modern fluorinated biphenyl synthesis. This early work demonstrated that fluorine incorporation could dramatically alter chemical properties, laying groundwork for contemporary applications in pharmaceutical and materials science.

The industrial application of organofluorine chemistry gained momentum during the twentieth century, particularly following the development of chlorofluorocarbons by General Motors Corporation in 1928. These early achievements in fluorochemistry established essential synthetic methodologies and demonstrated the unique properties imparted by fluorine substitution, including enhanced chemical stability, altered electronic characteristics, and improved biological activity profiles. The progression from simple fluorinated compounds to complex biphenyl derivatives reflects decades of methodological advancement and growing understanding of structure-activity relationships in fluorinated systems.

Contemporary research in fluorinated biphenyl compounds has been significantly advanced through sophisticated coupling reactions, particularly the Suzuki-Miyaura methodology. Recent investigations have successfully synthesized novel difluorinated biphenyl compounds using palladium-catalyzed cross-coupling reactions, achieving excellent yields averaging 78% for various fluorinated biphenyl derivatives. These synthetic advances have enabled the preparation of increasingly complex fluorinated structures, including compounds with multiple trifluoromethyl and trifluoromethoxy substituents that demonstrate enhanced biological activity and improved pharmacological properties.

The historical progression of fluorinated biphenyl research demonstrates a clear trajectory toward increasing structural complexity and functional diversity. Early work focused primarily on simple fluorinated aromatic compounds, but modern synthetic capabilities allow for precise placement of multiple fluorinated substituents within biphenyl frameworks. This evolution has been driven by growing recognition of the unique advantages provided by fluorinated compounds in medicinal chemistry, including improved metabolic stability, enhanced membrane permeability, and increased potency against various biological targets.

Significance of Trifluoromethoxy and Trifluoromethyl Substituents in Medicinal Chemistry

The incorporation of trifluoromethoxy and trifluoromethyl substituents in pharmaceutical compounds represents one of the most significant advances in modern medicinal chemistry, fundamentally altering drug properties and biological activities. Recent research has demonstrated that trifluoromethoxy-containing compounds exhibit potent antibacterial activities against drug-resistant Gram-positive bacteria, with minimum inhibitory concentration values as low as 0.06 micrograms per milliliter against linezolid-resistant Staphylococcus aureus. These remarkable potency improvements illustrate the profound impact that strategic fluorine incorporation can have on pharmaceutical efficacy and therapeutic potential.

Trifluoromethyl substituents provide multiple advantages in pharmaceutical applications, including enhanced lipophilicity, improved metabolic stability, and increased biological membrane penetration. The high electronegativity and small size of fluorine atoms create unique electronic distributions that can dramatically improve drug-receptor interactions while maintaining favorable pharmacokinetic properties. Clinical examples demonstrate that trifluoromethyl-containing compounds often exhibit significantly enhanced potency compared to their non-fluorinated analogs, with nilotinib showing thirty times greater activity than its parent compound due to trifluoromethyl incorporation.

The trifluoromethoxy group represents an particularly valuable pharmacological modification, combining the lipophilic characteristics of alkoxy substituents with the unique electronic properties of fluorinated systems. This functional group enhances compound stability against metabolic degradation while improving tissue distribution and biological availability. Research has shown that trifluoromethoxy-containing pharmaceuticals demonstrate improved therapeutic indices and reduced off-target effects, making them particularly attractive for drug development programs targeting various disease states.

The mechanism of action for compounds containing both trifluoromethoxy and trifluoromethyl substituents involves complex interactions with biological targets that leverage the unique properties of these fluorinated groups. The enhanced lipophilicity provided by these substituents allows for effective penetration of biological membranes, while their electron-withdrawing characteristics can modulate binding affinity and selectivity for specific protein targets. Additionally, the presence of fluorinated groups can influence hydrogen bonding patterns and hydrophobic interactions with target molecules, potentially leading to improved pharmacological profiles and reduced adverse effects.

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6NO/c15-13(16,17)12-7-9(21)3-6-11(12)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATVOPCYVXCLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The biphenyl precursor undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Trifluoromethoxylation: The trifluoromethoxy group is introduced using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The trifluoromethyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amino group may form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

4-Amino-4’-(trifluoromethyl)biphenyl: Lacks the trifluoromethoxy group, which may affect its chemical properties and applications.

4-Amino-4’-(trifluoromethoxy)biphenyl: Lacks the trifluoromethyl group, leading to differences in reactivity and biological activity.

Uniqueness

4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse applications in various fields.

Biological Activity

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl (CAS No. 875774-78-0) is a compound of interest due to its unique chemical structure, which includes both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl framework. This structure imparts distinct physical and chemical properties, making it a candidate for various biological applications, particularly in medicinal chemistry and material science.

The molecular formula of 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is C14H9F6N0, with a molecular weight of approximately 321.22 g/mol. The presence of fluorinated groups enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with target proteins, influencing their activity. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing for effective interaction with cellular components.

Biological Activity

Research indicates that 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl exhibits significant biological activity, particularly in the context of cancer research. Its potential mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways.

- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells, contributing to its potential as an anticancer agent.

Case Studies

- Breast Cancer Cell Lines : Research on similar derivatives has demonstrated that they can inhibit proliferation in breast cancer cell lines through upregulation of intracellular lipid-binding proteins such as CRABP2 and downregulation of FABP5 . This suggests a potential pathway for therapeutic application.

- Mechanistic Insights : In studies involving structurally related compounds, it was observed that the trifluoromethyl groups significantly contribute to the inhibition of cancer cell migration and invasion, indicating their importance in therapeutic efficacy .

Comparative Analysis

To better understand the uniqueness of 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-4'-(trifluoromethyl)biphenyl | Lacks trifluoromethoxy group | Reduced activity compared to target compound |

| 4-Amino-4'-(trifluoromethoxy)biphenyl | Lacks trifluoromethyl group | Different reactivity and potential applications |

The presence of both functional groups in 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl enhances its stability and biological activity compared to its analogs.

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : As a pharmaceutical intermediate or active ingredient in drug development.

- Material Science : Used in creating advanced materials with specific properties due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between halogenated aryl precursors and boronic acids. For example, a brominated trifluoromethylaniline derivative (e.g., 2-bromo-4-(trifluoromethyl)aniline) can be coupled with a 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis. Key variables include catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%), base (K₂CO₃ or Cs₂CO₃), and solvent (toluene/EtOH). Yields >70% are achievable under inert conditions at 80–100°C .

- Characterization : Confirm regioselectivity via - and -NMR. LC-MS monitors reaction progress, while X-ray crystallography resolves structural ambiguities .

Q. How do the trifluoromethoxy and trifluoromethyl groups influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing nature of both groups reduces basicity of the amino group (pKa ~2–3), enhancing lipid solubility (logP ~3.5–4.0). Use shake-flask assays or HPLC-derived logP measurements. Solubility in polar solvents (e.g., DMSO) is moderate (<10 mg/mL), requiring sonication for dissolution. Thermal stability (TGA/DSC) shows decomposition >200°C .

Q. What analytical techniques are critical for purity assessment and structural confirmation?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation : High-resolution MS for molecular ion ([M+H]⁺), -NMR for distinguishing CF₃O and CF₃ signals, and IR for NH₂ stretching (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational models predict the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using Protein Data Bank (PDB) structures. The trifluoromethoxy group’s stereoelectronic effects may enhance hydrophobic interactions. MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes. Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve contradictions in activity data across cell-based vs. enzyme assays?

- Methodological Answer : Discrepancies often arise from membrane permeability or off-target effects.

- Permeability : Measure Papp values via Caco-2 assays.

- Off-Target Screening : Use kinase/GPCR profiling panels.

- Metabolite Interference : LC-MS/MS identifies active metabolites. Cross-validate with CRISPR-edited cell lines to isolate target-specific effects .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Methodological Answer : Conduct stability assays in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 hrs). LC-MS tracks degradation products (e.g., hydrolyzed amines or defluorination). For in vivo PK, use radiolabeled -analogs to quantify bioavailability and tissue distribution .

Q. What role do fluorine atoms play in modulating metabolic pathways?

- Methodological Answer : The CF₃ and CF₃O groups resist CYP450-mediated oxidation, reducing first-pass metabolism. Use human liver microsomes (HLM) + NADPH to identify Phase I metabolites. Phase II conjugation (glucuronidation/sulfation) is minimal due to steric hindrance. -NMR tracks fluorinated metabolites in urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.